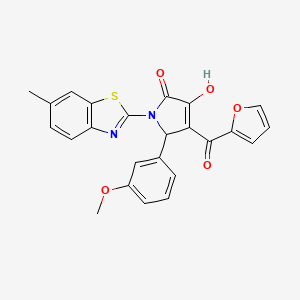![molecular formula C26H34N2O3S B12144098 (2E)-3-(4-tert-butylphenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B12144098.png)
(2E)-3-(4-tert-butylphenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-3-(4-tert-butylphenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic rings, a dimethylamino group, and a tetrahydrothiophene ring with a sulfone group, making it a unique structure for diverse chemical interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide typically involves multiple steps:
Formation of the Prop-2-enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate aldehyde and an amine under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethylamino Group: The dimethylamino group is incorporated through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable benzyl halide.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized via a cyclization reaction, often involving a thiol and an appropriate dihalide.
Oxidation to Sulfone: The final step involves the oxidation of the tetrahydrothiophene ring to form the sulfone group, typically using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide backbone, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s interactions with proteins and enzymes can be studied to understand its potential as a biochemical probe or therapeutic agent. Its structural features may allow it to bind to specific biological targets, influencing various biochemical pathways.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets could make it a candidate for developing new pharmaceuticals, particularly in areas such as cancer, inflammation, and neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing cellular pathways. For example, the dimethylamino group may interact with specific amino acid residues in proteins, while the sulfone group could form hydrogen bonds with biological molecules.
類似化合物との比較
Similar Compounds
(2E)-3-(4-tert-butylphenyl)-N-[4-(dimethylamino)benzyl]prop-2-enamide: Lacks the tetrahydrothiophene ring, making it less versatile in chemical reactions.
(2E)-3-(4-tert-butylphenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamine: Similar structure but with an amine instead of an amide, affecting its reactivity and biological activity.
Uniqueness
The presence of the tetrahydrothiophene ring with a sulfone group in (2E)-3-(4-tert-butylphenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide distinguishes it from similar compounds. This unique feature enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C26H34N2O3S |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
(E)-3-(4-tert-butylphenyl)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C26H34N2O3S/c1-26(2,3)22-11-6-20(7-12-22)10-15-25(29)28(24-16-17-32(30,31)19-24)18-21-8-13-23(14-9-21)27(4)5/h6-15,24H,16-19H2,1-5H3/b15-10+ |
InChIキー |
FAEIQLUCJDXPLU-XNTDXEJSSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12144015.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12144019.png)

![(2Z)-6-(3,4-dimethoxybenzyl)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12144041.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide](/img/structure/B12144046.png)
![N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144047.png)

![Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12144065.png)

![2-[4-(Propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12144074.png)

![4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12144083.png)
![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide](/img/structure/B12144084.png)
![ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12144090.png)
